5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-fluorophenylhydrazine with ethyl 2-bromoacrylate to form an intermediate, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of both bromine and fluorine atoms enhances its biological activity and selectivity .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1269292-97-8 |
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Molecular Formula |
C10H5BrFN3 |
Molecular Weight |
266.07 g/mol |
IUPAC Name |
5-bromo-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |
InChI Key |
NAZCSLNSRONXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)F |
Origin of Product |
United States |
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